Azetidine-2,4-dicarboxylic acid
Description
Contextualization within Azetidine (B1206935) Chemistry
Azetidines as Four-Membered Saturated Nitrogen Heterocycles
Azetidines are a class of organic molecules characterized by a four-membered ring containing three carbon atoms and one nitrogen atom. wikipedia.org This arrangement makes them saturated nitrogen heterocycles. nih.govmagtech.com.cnmsu.edu The inherent ring strain in this four-membered structure is a key determinant of their chemical reactivity. rsc.org While this strain makes them more reactive than their five-membered counterparts, pyrrolidines, they are notably more stable and easier to handle than the highly strained three-membered aziridines. rsc.org This balance of stability and reactivity contributes to their utility in chemical synthesis. rsc.orgnih.gov The synthesis of azetidines can be achieved through various methods, including the reduction of β-lactams (azetidin-2-ones), cyclization reactions, and ring expansions of smaller heterocycles. wikipedia.orgmagtech.com.cn
Azetidine-2,4-dicarboxylic Acid as a Significant Azetidine Scaffold
Within the broader family of azetidines, this compound stands out as a particularly important scaffold. nih.govnih.gov Its structure, featuring two carboxylic acid groups on the azetidine ring, provides multiple points for chemical modification. This di-acid functionality allows for the construction of more complex molecular architectures, making it a valuable building block in the synthesis of diverse compounds. nih.govacs.org The stereochemistry of the carboxylic acid groups (cis or trans) further adds to its structural diversity and potential applications. nih.gov
Historical Perspective of this compound Discovery and Initial Characterization
Early Isolations and Structural Elucidation
The related compound, azetidine-2-carboxylic acid, was first identified in 1955 in the rhizomes and foliage of certain plants, such as lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum). wikipedia.org It has also been found in various species of the bean family (Fabaceae) and in small amounts in beets. wikipedia.orgmdpi.com Early synthetic routes to azetidine-2-carboxylic acid involved multi-step processes starting from compounds like γ-aminobutyric acid or α,γ-diaminobutyric acid dihydrochloride. wikipedia.org More recent research has led to the discovery of azetidine-2-carboxylic acid synthases in bacteria, which catalyze the formation of this compound from S-adenosylmethionine (SAM). nih.govnih.gov This discovery suggests that azetidine-containing natural products may be more widespread than previously thought. nih.gov The structural elucidation of these compounds has been crucial for understanding their properties and potential applications.
Overview of Research Significance
Versatility as a Building Block in Organic Synthesis
The significance of this compound in research is largely due to its versatility as a building block in organic synthesis. rsc.orgnih.gov The presence of the four-membered ring and two carboxylic acid groups allows for the creation of conformationally constrained molecules, which is a desirable feature in drug design. enamine.net The ability to introduce specific stereochemistry at the 2 and 4 positions of the azetidine ring provides a powerful tool for creating stereochemically defined and complex molecules. acs.org This has led to its use in the synthesis of a variety of compounds, including those with potential biological activity. acs.orgacs.org
Biological Relevance and Medicinal Chemistry Interest
The primary biological and medicinal interest in this compound stems from its role as a modulator of excitatory amino acid receptors and transporters, which are crucial for neurotransmission. rsc.orgacs.org Its rigid structure allows for the exploration of specific conformations required for binding to and activating or inhibiting these protein targets.
Detailed research has focused on its interaction with several key components of the glutamatergic system:
Metabotropic Glutamate (B1630785) Receptors (mGluRs): The enantiomers of trans-azetidine-2,4-dicarboxylic acid (tADA) have been profiled for their activity at various human metabotropic glutamate receptors. nih.gov Studies using Chinese hamster ovary (CHO) cells expressing specific human mGluR subtypes revealed that (2S,4S)-azetidine-2,4-dicarboxylic acid is a weak agonist at the mGlu2 receptor. nih.gov In contrast, the (2R,4R) enantiomer was found to be inactive at this receptor. nih.gov Both enantiomers were shown to be ineffective as either agonists or antagonists at the human mGlu1b and mGlu5a receptors and had no significant agonistic effect on mGlu4a receptors. nih.gov
N-Methyl-D-aspartate (NMDA) Receptors: There is significant neurobiological interest in trans-azetidine-2,4-dicarboxylic acid as a potential modulator of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity. rsc.org Its structural similarity to NMDA makes it a valuable tool for studying receptor function. Related compounds, such as the stereoisomers of azetidine-2,3-dicarboxylic acid, have been synthesized and shown to act as agonists at NMDA receptors, with some displaying subtype selectivity, particularly for the NR1/NR2D subtype. nih.govnih.gov
Synaptic Plasticity: The compound has been shown to influence long-term potentiation (LTP), a cellular mechanism underlying learning and memory. In studies on freely moving rats, the administration of trans-azetidine-2,4-dicarboxylic acid (tADA) prior to weak tetanization of the dentate gyrus resulted in a prolongation of LTP that lasted for at least 24 hours, whereas weak stimulation alone produced only a short-lasting potentiation. nih.gov This effect is attributed to its role as a metabotropic glutamate receptor agonist, facilitating the maintenance phase of LTP. nih.govjohnshopkins.edu
Excitatory Amino Acid Transporters (EAATs): Conformationally constrained azetidine derivatives, including this compound, have been identified as inhibitors of glutamate transporters. acs.org These transporters, such as EAAT2 (also known as GLT-1), are vital for clearing glutamate from the synaptic cleft to prevent excitotoxicity. acs.orgabcam.com The rigid azetidine scaffold is a key characteristic for achieving selective, non-substrate inhibition of EAAT2, making these compounds valuable for studying the role of glutamate transport in neurodegenerative diseases. acs.org
The azetidine ring itself is a scaffold of significant pharmacological interest, appearing in compounds developed for a wide array of therapeutic areas. nih.gov The ability to synthesize specific stereoisomers of this compound is crucial for dissecting their distinct biological activities. rsc.orgcapes.gov.br
Table 1: Activity of trans-Azetidine-2,4-dicarboxylic Acid Enantiomers at Human mGluRs
| Compound | Receptor Target | Cell Line | Activity |
|---|---|---|---|
| (2S,4S)-Azetidine-2,4-dicarboxylic acid | mGlu2 | CHO | Weak Agonist nih.gov |
| (2R,4R)-Azetidine-2,4-dicarboxylic acid | mGlu2 | CHO | Inactive nih.gov |
| Both Enantiomers | mGlu1b | CHO | Ineffective (Agonist/Antagonist) nih.gov |
| Both Enantiomers | mGlu4a | CHO | No Agonistic Effect nih.gov |
| Both Enantiomers | mGlu5a | L cells | Ineffective (Agonist/Antagonist) nih.gov |
Importance in Material Science Research
In the context of material science and synthetic chemistry, this compound is valued as a specialized chemical building block, particularly in the field of asymmetric synthesis. rsc.org The "materials" in this sense are complex, optically active molecules designed for specific functions, such as pharmaceuticals or other specialized chemicals.
The key applications include:
Chiral Auxiliaries: The synthesis of optically active, enantiomerically pure forms of trans-azetidine-2,4-dicarboxylic acid has been developed. rsc.orgcapes.gov.br These enantiopure compounds can be used as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which it is removed. The C2-symmetric structure of related azetidines derived from this compound has been used to direct asymmetric alkylation reactions, demonstrating its utility in creating molecules with a specific three-dimensional arrangement. rsc.org
Scaffold for Complex Molecules: The rigid four-membered ring structure makes it an attractive starting material for synthesizing more complex, conformationally restricted molecules. rsc.org By providing a well-defined stereochemical and conformational framework, it allows chemists to build molecules with precise shapes, which is critical for achieving specific interactions with biological targets or for creating materials with desired properties. rsc.orgcapes.gov.br
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4R)-azetidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925846 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127310-57-0 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Azetidine 2,4 Dicarboxylic Acid and Its Derivatives
General Strategies for Azetidine (B1206935) Ring Formation
The construction of the azetidine skeleton is a cornerstone of synthesizing azetidine-2,4-dicarboxylic acid and its derivatives. Several primary strategies have been developed, each with its own advantages and limitations. These include cycloaddition reactions, intramolecular cyclization, ring contraction of larger heterocyclic systems, and strain-release homologation.
Cycloaddition Reactions
Cycloaddition reactions represent a powerful and widely utilized method for the formation of the azetidine ring. rsc.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic product. mdpi.com
One of the most prominent examples is the [2+2] cycloaddition , particularly the aza Paternò-Büchi reaction, which involves the photocycloaddition of an imine and an alkene. rsc.orgrsc.org This method can be performed both inter- and intramolecularly to yield functionalized azetidines. rsc.org For instance, visible-light-mediated intermolecular [2+2] photocycloadditions of oximes and alkenes, facilitated by triplet energy transfer, have been successfully employed for azetidine synthesis. springernature.com Challenges in this approach include potential E/Z isomerization of the imine, which can be mitigated by using cyclic imines. rsc.org
The Staudinger synthesis , a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and versatile method for constructing the β-lactam (2-azetidinone) ring, a close relative and precursor to some azetidines. mdpi.com The reaction mechanism is generally considered a two-step process involving a zwitterionic intermediate. mdpi.com
Recent advancements have also explored the use of metal-catalyzed cycloadditions. For example, rhodium(I)-catalyzed oxygenative [2+2] cycloadditions of terminal alkynes and imines have been reported for the synthesis of 2-azetidinones. rsc.org Furthermore, copper-catalyzed enantioselective [3+1] cycloadditions have been developed to produce tetrasubstituted 2-azetines. nih.gov
Below is a table summarizing various cycloaddition strategies for azetidine ring formation:
| Cycloaddition Type | Reactants | Key Features |
| Aza Paternò-Büchi | Imine + Alkene | Photochemical reaction, can be inter- or intramolecular. rsc.orgrsc.org |
| Visible-Light Mediated | Oxime + Alkene | Uses triplet energy transfer, applicable to various alkenes. springernature.com |
| Staudinger Synthesis | Ketene + Imine | Forms β-lactams (2-azetidinones), a versatile method. mdpi.com |
| Metal-Catalyzed | Various (e.g., alkynes, imines) | Can offer high stereoselectivity and functional group tolerance. rsc.orgnih.gov |
Cyclization Approaches
Intramolecular cyclization is another fundamental strategy for the synthesis of the azetidine ring. This approach typically involves the formation of a carbon-nitrogen bond within a linear precursor containing both a nucleophilic nitrogen and an electrophilic carbon at appropriate positions.
A common method involves the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate. For instance, the treatment of γ-amino-α-chlorobutyric acid with barium hydroxide (B78521) leads to the elimination of hydrogen chloride and subsequent cyclization to form azetidine-2-carboxylic acid. wikipedia.org Similarly, the cyclization of dibromo amino esters, promoted by a base, can yield azetidine derivatives. rsc.org
Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing azetidines from readily available amine precursors. rsc.org This method allows for the formation of the azetidine ring under relatively mild conditions and with good functional group tolerance. rsc.orgorganic-chemistry.org
The Mitsunobu reaction provides another avenue for intramolecular cyclization. This reaction allows for the conversion of a hydroxyl group into a good leaving group in situ, facilitating nucleophilic attack by a tethered amine to form the azetidine ring. This has been applied to the synthesis of azetidine iminosugars from D-glucose. rsc.org
Key cyclization approaches are summarized in the table below:
| Cyclization Method | Precursor Type | Key Reagents/Conditions |
| Intramolecular Nucleophilic Substitution | γ-amino halides/esters | Base (e.g., barium hydroxide) wikipedia.orgrsc.org |
| Palladium-Catalyzed C-H Amination | Amines with accessible C-H bonds | Palladium catalyst, oxidant rsc.orgorganic-chemistry.org |
| Mitsunobu Reaction | Amino alcohols | Diethyl azodicarboxylate (DEAD), triphenylphosphine (B44618) rsc.org |
Ring Contraction Strategies
Ring contraction of larger heterocyclic systems offers a less common but effective pathway to the azetidine core. This strategy involves the rearrangement of a five-membered ring, such as a pyrrolidinone, to form the four-membered azetidine ring.
A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones . rsc.orgacs.org In this process, nucleophilic addition to the activated amide carbonyl group, followed by an intramolecular SN2 reaction, leads to the formation of α-carbonylated N-sulfonylazetidines. rsc.orgacs.org This method is advantageous as the starting N-sulfonylpyrrolidinones can be readily prepared from inexpensive 2-pyrrolidinone (B116388) derivatives. acs.org
The table below highlights a key ring contraction strategy:
| Starting Heterocycle | Key Transformation | Resulting Azetidine Derivative |
| α-bromo N-sulfonylpyrrolidinone | Nucleophilic addition-ring contraction | α-carbonylated N-sulfonylazetidine rsc.orgacs.org |
Strain-Release Homologation
Strain-release homologation is an innovative strategy that leverages the high ring strain of bicyclic systems to construct azetidines. This approach often involves the reaction of a highly strained intermediate, which then undergoes a rearrangement to form the more stable azetidine ring.
A prime example is the use of azabicyclo[1.1.0]butane . acs.orgthieme-connect.com The generation of azabicyclo[1.1.0]butyl lithium, followed by its reaction with a boronic ester, leads to an intermediate boronate complex. acs.org Subsequent N-protonation triggers a 1,2-migration with cleavage of the central C-N bond, relieving ring strain and forming a functionalized azetidine. acs.orgthieme-connect.com This methodology is notable for its modularity and stereospecificity. acs.org
Another approach involves the one-carbon ring expansion of aziridines . While technically a ring expansion, it can be considered a strain-release strategy where the three-membered ring's strain is released upon forming the four-membered ring. This has been achieved biocatalytically using engineered enzymes to perform a mdpi.comrsc.org-Stevens rearrangement.
The table below summarizes strain-release homologation strategies:
| Strained Precursor | Key Reaction | Resulting Product |
| Azabicyclo[1.1.0]butane | Reaction with boronic ester and subsequent rearrangement | Functionalized azetidine acs.orgthieme-connect.com |
| Aziridine | Biocatalytic mdpi.comrsc.org-Stevens rearrangement | Azetidine |
Stereoselective Synthesis of this compound Isomers
The biological activity of this compound is highly dependent on its stereochemistry. Therefore, the development of stereoselective synthetic methods to access specific isomers is of paramount importance.
Synthesis of Optically Active this compound
The synthesis of enantiomerically pure trans-azetidine-2,4-dicarboxylic acid has been achieved using a strategy that employs a chiral auxiliary. rsc.org In this approach, (S)-1-phenylethylamine serves as both a source of nitrogen and a chiral controlling element. rsc.org The reaction of dimethyl 2,4-dibromopentanedioate with (S)-1-phenylethylamine yields a diastereoisomeric mixture of the corresponding azetidine derivative. rsc.org These diastereomers can be separated, and subsequent debenzylation affords the enantiomerically pure trans-azetidine-2,4-dicarboxylic acid. rsc.org The absolute configuration of one of the enantiomers was confirmed by X-ray crystallography. rsc.org
Another strategy for accessing optically active azetidine-2-carboxylic acid involves the use of chiral starting materials. For example, L-homoserine lactone can be converted to tosyl-L-azetidine-2-carboxylic acid, which upon detosylation, yields the optically active azetidine-2-carboxylic acid.
Furthermore, stereocontrolled syntheses of all four stereoisomers of azetidine-2,3-dicarboxylic acid (cis and trans, D and L) have been reported, employing distinct strategies for the cis and trans isomers. nih.govnih.gov These syntheses have enabled the detailed pharmacological evaluation of each stereoisomer. nih.govnih.gov
A summary of key findings in the stereoselective synthesis is presented below:
| Target Isomer | Synthetic Strategy | Key Features |
| trans-Azetidine-2,4-dicarboxylic acid | Use of (S)-1-phenylethylamine as a chiral auxiliary. rsc.org | Diastereomeric separation followed by debenzylation. rsc.org |
| Optically active Azetidine-2-carboxylic acid | Starting from L-homoserine lactone. | Multi-step conversion involving tosylation and detosylation. |
| All four stereoisomers of Azetidine-2,3-dicarboxylic acid | Distinct strategies for cis and trans isomers. nih.govnih.gov | Allows for individual pharmacological testing of each isomer. nih.govnih.gov |
Chiral Auxiliary Approaches
Chiral auxiliaries play a pivotal role in the asymmetric synthesis of this compound, enabling the stereoselective formation of the desired enantiomers. One notable approach utilizes (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source. rsc.orgcapes.gov.br This method facilitates the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids, with the absolute configuration of one enantiomer confirmed by X-ray crystallography. rsc.orgcapes.gov.br The rigidity of the four-membered azetidine ring allows for effective stereochemical control during functionalization, influenced by the steric hindrance of existing substituents. nih.gov
Another effective chiral auxiliary is the tert-butanesulfinamide group, developed by Ellman. This auxiliary is advantageous due to its low cost, availability of both enantiomers, and strong chiral induction. acs.org It also serves as a protecting group that can be readily cleaved after the formation of the azetidine ring. acs.org The use of optically active α-methylbenzylamine has also been reported for the practical asymmetric preparation of azetidine-2-carboxylic acid through intramolecular alkylation. nih.gov
More recent developments have explored the use of N-((S)-1-arylethyl)azetidine-2-carbonitriles. The formation of their N-borane complexes allows for base-promoted α-alkylation with high diastereoselectivity. nih.gov This method has been successfully applied to the synthesis of optically active 2-substituted azetidine-2-carbonitriles. nih.gov
Enzymatic Resolution in Stereoselective Synthesis
While the provided search results focus heavily on chiral auxiliary and other chemical synthesis methods, the concept of enzymatic resolution is a well-established technique in stereoselective synthesis. It is plausible that enzymatic methods could be applied to the resolution of racemic mixtures of this compound or its precursors, although specific examples for this exact compound were not detailed in the initial search. Generally, enzymatic reactions offer high stereoselectivity under mild conditions. For instance, lipases are commonly used for the kinetic resolution of racemic alcohols and esters. In the context of this compound, an enzyme could potentially differentiate between the two enantiomers of a diester precursor, selectively hydrolyzing one to the corresponding monoester, which could then be separated from the unreacted diester.
Preparation of cis- and trans-Azetidine-2,4-dicarboxylic Acid
The relative stereochemistry of the substituents at the C2 and C4 positions of the azetidine ring is crucial for its biological activity and application in synthesis. Methods for the preparation of both cis- and trans- isomers have been developed.
The synthesis of cis-azetidine-2,4-dicarboxylic acid mono-t-butyl ester can be achieved through the hydrogenation of a stereochemically pure trans- or cis-N-benzylthis compound benzyl (B1604629) t-butyl ester. prepchem.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. prepchem.com
For the synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid, distinct strategies have been employed to access the cis and trans isomers separately. nih.govnih.gov One approach provides the two cis-ADC enantiomers, while another yields the two trans-ADC enantiomers. nih.govnih.gov A stereospecific synthesis of azetidine-cis-2,3-dicarboxylic acid has also been reported via the RuO4 oxidation of the electrocyclic reaction product of 1-(methoxycarbonyl)-1,2-dihydropyridine. nih.govresearchgate.net
Control of C2- and C4-Stereocenters
Precise control over the stereocenters at the C2 and C4 positions is a key aspect of azetidine synthesis. The rigid nature of the four-membered ring facilitates stereoselective functionalization by leveraging the steric influence of pre-existing substituents. nih.gov
One strategy involves the use of a chiral auxiliary, such as (S)-1-phenylethylamine, which directs the stereochemical outcome of the reaction. rsc.orgcapes.gov.br Another approach is the intramolecular cyclization of complex starting materials, although this can sometimes lead to a mixture of diastereomers. acs.org
A general and scalable method for producing enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides. acs.org This three-step method starts from inexpensive materials and provides good yields and diastereoselectivity. acs.org The resulting diastereomeric products can be separated by chromatography, and subsequent deprotection yields the enantioenriched C2-substituted azetidines. acs.org
Advanced Derivatization Techniques
The functionalization of the azetidine ring allows for the introduction of diverse substituents and the construction of more complex molecules. Advanced techniques, including photochemical and metal-catalyzed methods, have been developed for this purpose.
Photochemical Functionalization of Azetidine-2-carboxylic Acids
Photochemical methods offer a powerful tool for the functionalization of azetidine derivatives. Photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes can produce azetidines in a two- or three-component reaction. researchgate.net In this process, photogenerated α-aminoalkyl radicals are captured by alkynes to form vinyl radicals, which then undergo a tandem 1,5-hydrogen atom transfer (HAT) and 4-exo-trig cyclization. researchgate.net
Metallaphotoredox catalysis has emerged as a valuable strategy for the functionalization of carboxylic acids. princeton.edu This approach allows for diverse transformations such as alkylation, arylation, amination, and trifluoromethylation of aliphatic carboxylic acids using first-row transition metals like nickel and copper. princeton.edu A dual copper/photoredox catalysis system has been used for the allylation of azabicyclo[1.1.0]butanes, providing rapid access to functionalized azetidines. thieme-connect.de
Metal-Catalyzed Functionalization
Metal-catalyzed reactions are widely used for the functionalization of azetidines. Palladium-catalyzed intramolecular γ-C(sp3)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method involves the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org A palladium-catalyzed arylation process based on C-H activation has also been developed, utilizing pyridine-containing directing groups for the β-arylation of carboxylic acid derivatives. acs.org
Copper catalysis is also prominent in azetidine functionalization. A copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides provides a route to highly functionalized azetidine derivatives. organic-chemistry.org Additionally, a photo-induced copper-catalyzed radical annulation has been used to produce azetidines. researchgate.net The functionalization of aryl iodides with fluoride (B91410) and water can be achieved using a photocatalyst and a copper mediator. acs.org
Recent research has also focused on the multigram-scale synthesis of L-azetidine-2-carboxylic acid from L-aspartic acid without the need for column chromatography. clockss.org This process involves steps such as N-alkylation using an iodide and diisopropylethylamine (DIPEA) in acetonitrile. clockss.org
Synthesis of Azetidine Iminosugars and Other Complex Derivatives
The unique structural framework of this compound serves as a valuable scaffold for the synthesis of more complex and biologically significant molecules, such as azetidine iminosugars. These compounds are of considerable interest due to their potential as glycosidase inhibitors. The synthetic strategies often commence from readily available chiral precursors, like carbohydrates, to construct the strained four-membered ring with desired stereochemistry and functionality.
A notable approach involves the synthesis of polyhydroxylated azetidine iminosugars starting from D-glucose. For instance, enantiopure azetidine iminosugars can be synthesized from a D-glucose-derived intermediate. This process frequently utilizes an intramolecular Mitsunobu reaction as a key step to form the azetidine ring.
Another strategy for creating complex azetidine derivatives involves the conversion of a starting material like 1,2:5,6-di-O-isopropylidene-3-oxo-α-D-glucofuranose. Through a series of reactions, including the Jocic–Reeve and Corey–Link approaches, a 3-azido-3-deoxy-3-C-(formyl) intermediate is generated. This intermediate can then be transformed into derivatives that undergo intramolecular nucleophilic displacement to afford the core azetidine ring skeleton. Subsequent hydrolysis and manipulation of functional groups can lead to a variety of azetidine iminosugars. Interestingly, under certain acidic conditions (e.g., TFA:H₂O), an N-Cbz protecting group can be hydrolyzed to an N-COOH group, providing a route to N-carboxylic azetidine iminosugars.
These synthetic routes highlight the versatility of carbohydrate-based starting materials in the construction of complex azetidine derivatives, including those that can be considered derivatives of a conceptual azetidine-dicarboxylic acid backbone once functional groups are introduced.
Formation of Esters and Amides from this compound
The carboxylic acid groups of this compound are key functional handles for derivatization, allowing for the formation of esters and amides. These derivatives are crucial for modulating the compound's physicochemical properties and for creating building blocks for more complex structures like peptides and peptidomimetics.
Esterification:
The selective esterification of one or both carboxylic acid groups is a fundamental transformation. A common strategy involves the use of protecting groups to differentiate the two carboxylic acids and the ring nitrogen. For example, a monoester can be synthesized from a precursor where the other carboxylic acid and the nitrogen are protected. A specific method for the synthesis of cis-azetidine-2,4-dicarboxylic acid mono-t-butyl ester involves the deprotection of a fully protected precursor. The reaction proceeds via hydrogenation to remove benzyl protecting groups from the nitrogen and one of the carboxylic acid moieties. prepchem.com
Table 1: Synthesis of cis-Azetidine-2,4-dicarboxylic acid mono-t-butyl ester prepchem.com
| Starting Material | Reagents and Conditions | Product |
| cis-N-benzylthis compound benzyl t-butyl ester | 10% Pd/C, Methanol, 3 atm H₂ (Parr shaker), 4 hours | cis-Azetidine-2,4-dicarboxylic acid mono-t-butyl ester |
General methods for esterification can also be applied, such as reacting the dicarboxylic acid with an alcohol under acidic conditions or using coupling reagents. For instance, the reaction of carboxylic acids with dialkyl dicarbonates in the presence of a weak Lewis acid like magnesium chloride can yield esters efficiently. organic-chemistry.org
Amidation:
The formation of amides from this compound typically involves the use of standard peptide coupling reagents to react the carboxylic acid groups with primary or secondary amines. These methods are essential for incorporating the azetidine scaffold into peptide chains. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. The presence of a base, such as N,N-Diisopropylethylamine (DIPEA), is also common.
A general protocol for amide bond formation, particularly with electron-deficient amines, involves activating the carboxylic acid with EDC and 4-(Dimethylamino)pyridine (DMAP), along with a catalytic amount of HOBt. nih.gov This approach can be adapted for the synthesis of mono- or di-amides of this compound by controlling the stoichiometry of the amine.
Table 2: Representative Conditions for Amide Formation
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product |
| This compound (or mono-ester) | Primary or Secondary Amine | EDC, HOBt (catalytic), DMAP, DIPEA | Acetonitrile or Dichloromethane | Azetidine-2,4-dicarboxamide derivative |
The synthesis of specific amides, such as 3-phenyl-2H-azirine-2,2-dicarboxamides from related precursors, has been achieved with yields up to 84% by reacting a dicarbonyl dichloride intermediate with the desired amine. nih.gov While this is not a direct amidation of this compound, it illustrates a successful synthesis of related diamides.
Biological Activity and Molecular Mechanisms
Proline Mimicry and Protein Misincorporation
The cornerstone of azetidine-2,4-dicarboxylic acid's biological activity lies in its ability to act as a proline analog, a characteristic that leads to its erroneous incorporation into proteins.
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids typically used to build proteins in most organisms. nih.govbiorxiv.org Its structure is remarkably similar to that of proline, with the primary difference being the size of the heterocyclic ring; this compound possesses a four-membered ring, whereas proline has a five-membered ring. wikipedia.org This structural resemblance allows it to be mistakenly recognized by the cellular machinery responsible for protein synthesis. oup.comoup.com
This compound is naturally produced by various plants, including those from the lily family (Liliaceae) and in sugar beets. biorxiv.orgwikipedia.orgoup.com In these producer organisms, it can act as a defense mechanism, inhibiting the growth of competing plants and poisoning predators. wikipedia.orgoup.comoup.com
The misincorporation of this compound into nascent polypeptide chains is a multi-step process initiated by the enzymes that prepare amino acids for protein synthesis.
The critical enzymes in this process are the aminoacyl-tRNA synthetases (aaRS), specifically prolyl-tRNA synthetase (ProS). oup.comoup.com These enzymes are responsible for recognizing a specific amino acid and attaching it to its corresponding transfer RNA (tRNA) molecule. The resulting aminoacyl-tRNA is then delivered to the ribosome for incorporation into a growing protein chain.
Due to its structural similarity to proline, this compound can fit into the active site of ProS. nih.gov The enzyme then mistakenly "charges" the proline-specific tRNA (tRNA-Pro) with this compound, creating azetidinyl-tRNA-Pro. oup.comoup.comnih.gov This mischarged tRNA is then used by the ribosome during translation, leading to the insertion of this compound into proteins at positions where proline should be. oup.comoup.com Interestingly, while azetidine-2-carboxylic acid can also be recognized by alanyl-tRNA synthetase (AlaRS), the editing function of AlaRS effectively prevents its incorporation in place of alanine. wikipedia.orgnih.gov However, ProS lacks this editing capability for this compound, allowing it to escape this quality control checkpoint. nih.gov
The substitution of proline with this compound can have significant consequences for the structure and stability of proteins. Proline's unique five-membered ring structure imposes specific constraints on the polypeptide backbone, often inducing kinks or turns that are crucial for achieving the correct three-dimensional protein fold.
The smaller four-membered ring of this compound alters these conformational constraints. nih.gov Computational studies have shown that peptides containing this analog are generally more flexible than their proline-containing counterparts. nih.gov This increased flexibility can disrupt the formation of stable, ordered structures. nih.gov For instance, the misincorporation of this compound into the proline-rich protein collagen has been shown to destabilize its characteristic triple helix structure. nih.gov Similarly, its incorporation into myelin basic protein is predicted to cause severe bends in the polypeptide chain, potentially disrupting functionally important structures. nih.gov This disruption of protein structure due to misincorporation is a primary driver of its toxicity. oup.comoup.com
The accumulation of misfolded or abnormally structured proteins triggers cellular stress response pathways, most notably the Unfolded Protein Response (UPR).
The Unfolded Protein Response is a sophisticated signaling network that originates in the endoplasmic reticulum (ER), the primary site of synthesis and folding for many proteins. nih.govnih.gov When misfolded proteins accumulate in the ER, a condition known as ER stress, the UPR is activated to restore homeostasis. biorxiv.orgnih.govresearchgate.net
The misincorporation of this compound is a potent inducer of ER stress and the UPR. nih.govbiorxiv.orgresearchgate.netoup.com Studies have demonstrated that exposure to this compound leads to the upregulation of key UPR markers. nih.govnih.govresearchgate.netoup.commdpi.com These include:
Binding immunoglobulin protein (BiP) : An ER-resident chaperone that helps in protein folding and is upregulated during ER stress. nih.govnih.gov
Activating transcription factor 6 (ATF6) and X-box binding protein 1 (XBP1) : These are transcription factors that, upon activation, move to the nucleus to turn on genes that help mitigate ER stress. nih.govoup.commdpi.com
Activating transcription factor 4 (ATF4) and C/EBP homologous protein (CHOP) : These factors are involved in the pro-apoptotic arm of the UPR, which can lead to cell death if ER stress is prolonged or severe. oup.commdpi.com
The activation of the UPR is a direct consequence of the cell's attempt to cope with the proteotoxic stress caused by the accumulation of proteins misfolded due to the presence of this compound. nih.govbiorxiv.orgoup.comresearchgate.net
Cellular Stress Responses Induced by Misincorporation
Endoplasmic Reticulum (ER) Stress
L-azetidine-2-carboxylic acid (AZE), a structural analogue of L-proline, can be misincorporated into proteins, leading to their misfolding and subsequent accumulation. nih.govwikipedia.org This accumulation of misfolded proteins within the endoplasmic reticulum (ER) triggers a cellular stress response known as the unfolded protein response (UPR). nih.govbiorxiv.orgnih.gov
In microglial cells, treatment with AZE has been shown to induce ER stress. nih.gov This is evidenced by the increased gene expression of several key UPR markers, including activating transcription factor 4 (ATF4), activating transcription factor 6 (ATF6), protein kinase R-like endoplasmic reticulum kinase (PERK), and X-box binding protein 1 (XBP1). nih.govresearchgate.net The activation of the PERK and ATF6 pathways of the UPR, but not apoptosis, has been observed following AZE treatment. mdpi.com Specifically, AZE exposure leads to an increase in the levels of binding immunoglobulin protein (BiP) and phosphorylated eukaryotic translation initiation factor 2α (eIF2α), while levels of ATF6 decrease. mdpi.com This activation of the PERK branch is a prerequisite for the AZE-induced lipidation of the autophagy marker microtubule-associated protein light chain 3 (LC3). mdpi.com
Furthermore, the toxic effects of AZE on microglial cells, including reduced cell viability and increased nitric oxide secretion, are associated with a significant activation of UPR genes such as ATF4, ATF6, ERN1, PERK, XBP1, DDIT3, and GADD34. nih.gov Co-administration of L-proline has been demonstrated to almost completely prevent these AZE-induced effects, highlighting the role of L-proline in mitigating AZE-induced ER stress. nih.gov Studies have shown that L-proline co-supplementation can reduce the amount of AZE-bound proteins by as much as 84%. nih.gov This suggests that ER stress is a primary pathogenic mechanism for AZE-induced microglial activation and cell death. nih.gov
The induction of ER stress by AZE is not limited to microglial cells. In plants, the misincorporation of AZE in place of proline in proteins also triggers the UPR. biorxiv.org This is supported by the enrichment of ER processes and the proteasome in proteomic analyses of AZE-treated Arabidopsis. biorxiv.org The ER chaperone AtBiP3, which is induced during the UPR, has been detected with AZE misincorporation in both the leaves and roots of these plants. biorxiv.org
Receptor Interactions and Neurobiological Activity
This compound and its stereoisomers exhibit notable interactions with glutamate (B1630785) receptors, which are pivotal in excitatory neurotransmission within the central nervous system. These interactions are fundamental to the compound's neurobiological activity, including its potential for neuroprotection.
Interaction with Glutamate Receptors
The various stereoisomers of azetidine-dicarboxylic acids display distinct affinities and activities at both ionotropic and metabotropic glutamate receptors.
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, is a key player in synaptic plasticity and neuronal function. mdpi.com Its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine. mdpi.com The four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) have been synthesized and evaluated for their activity at NMDA receptors. nih.govnih.gov
Radioligand binding assays revealed that L-trans-ADC possesses the highest affinity for native NMDA receptors, followed by D-cis-ADC. nih.govnih.gov In contrast, L-cis-ADC and D-trans-ADC exhibit significantly lower affinities. nih.govnih.gov Further electrophysiological characterization on recombinant NMDA receptor subtypes (NR1/NR2A-D) expressed in Xenopus oocytes demonstrated that L-trans-ADC acts as an agonist with the highest potency at the NR1/NR2D subtype. nih.govnih.gov D-cis-ADC was identified as a partial agonist at NR1/NR2C and NR1/NR2D receptors. nih.govnih.gov These findings suggest a potential for developing subtype-selective NMDA receptor agonists based on the azetidine-2,3-dicarboxylic acid scaffold.
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. The enantiomers of trans-azetidine-2,4-dicarboxylic acid, (2S,4S)-ADA and (2R,4R)-ADA, have been tested for their activity at several human mGluR subtypes. nih.gov
(2S,4S)-ADA was found to be a weak agonist at the human mGlu2 receptor, while the (2R,4R)-ADA enantiomer was inactive. nih.gov Neither enantiomer showed significant agonistic or antagonistic effects at human mGlu1b and mGlu5a receptors. nih.gov Furthermore, both enantiomers of trans-azetidine-2,4-dicarboxylic acid were found to have no significant agonistic effect on human mGlu4a receptors. nih.gov In contrast, studies on cell lines expressing mGluR1 or mGluR5 subtypes showed that trans-azetidine-2,4-dicarboxylic acid stimulated phosphoinositide hydrolysis, indicating its agonist activity at these receptors. nih.gov This compound also facilitated the maintenance of long-term potentiation (LTP) in the dentate gyrus of freely moving rats, an effect associated with mGluR activation. nih.gov
The stereochemistry of azetidine-dicarboxylic acids is a critical determinant of their interaction with glutamate receptors. As highlighted in the preceding sections, the different stereoisomers of both azetidine-2,3-dicarboxylic acid and this compound exhibit distinct binding affinities and functional potencies at various NMDA and mGluR subtypes.
For instance, in the case of azetidine-2,3-dicarboxylic acid, the L-trans isomer shows the highest affinity and agonist potency at NMDA receptors, particularly the NR1/NR2D subtype. nih.govnih.gov This stereoselectivity is crucial for the design of targeted therapeutic agents. The stereospecific synthesis of these compounds allows for the isolation and evaluation of individual isomers, providing a clearer understanding of their structure-activity relationships. researchgate.net
Similarly, the activity of trans-azetidine-2,4-dicarboxylic acid at mGluRs is stereoselective, with the (2S,4S)-enantiomer acting as a weak agonist at the mGlu2 receptor while the (2R,4R)-enantiomer is inactive. nih.gov This stereochemical dependence underscores the precise structural requirements for ligand recognition and activation of these receptors.
Table 1: Stereoselective Effects of Azetidine-2,3-dicarboxylic Acid Isomers on NMDA Receptors
| Compound | Binding Affinity (Ki) at native NMDA receptors | Agonist Potency (EC50) at NR1/NR2D |
|---|---|---|
| L-trans-ADC | 10 µM nih.govnih.gov | 50 µM nih.govnih.gov |
| D-cis-ADC | 21 µM nih.govnih.gov | 230 µM (partial agonist) nih.govnih.gov |
| L-cis-ADC | >100 µM nih.govnih.gov | - |
| D-trans-ADC | 90 µM nih.govnih.gov | - |
Table 2: Stereoselective Effects of trans-Azetidine-2,4-dicarboxylic Acid Enantiomers on mGluRs
| Compound | Activity at human mGlu2 Receptors | Activity at human mGlu1b, mGlu4a, and mGlu5a Receptors |
|---|---|---|
| (2S,4S)-ADA | Weak agonist nih.gov | No significant agonistic or antagonistic effects nih.gov |
| (2R,4R)-ADA | Inactive nih.gov | No significant agonistic or antagonistic effects nih.gov |
Potential as Neuroprotective Agents
The interaction of azetidine-dicarboxylic acid derivatives with glutamate receptors, particularly NMDA receptors, suggests their potential as neuroprotective agents. NMDA receptor activity is crucial for normal brain function, but its overactivation can lead to excitotoxicity and neuronal damage, a process implicated in various neurological disorders. mdpi.com
The development of subtype-selective NMDA receptor modulators is a key strategy in the pursuit of neuroprotective therapies. The finding that L-trans-azetidine-2,3-dicarboxylic acid is a potent agonist at the NR1/NR2D subtype of the NMDA receptor opens avenues for exploring its therapeutic potential. nih.govnih.gov By selectively targeting specific NMDA receptor subtypes, it may be possible to modulate pathological excitotoxicity while preserving normal physiological function. Further research is warranted to fully elucidate the neuroprotective effects of these compounds and their potential clinical applications.
Enzymatic Inhibition and Modulation
The enantiomers of trans-azetidine-2,4-dicarboxylic acid have been evaluated for their activity at human metabotropic glutamate receptors (mGluRs) expressed in mammalian cell lines. Specifically, the (2S,4S)-azetidine-2,4-dicarboxylic acid enantiomer, also referred to as (2S,4S)-ADA, has been identified as a weak agonist for the human mGlu2 receptor. In Chinese hamster ovary (CHO) cells that express these receptors, (2S,4S)-ADA at a concentration of 500 μM was found to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation by 33%. In contrast, the (2R,4R)-azetidine-2,4-dicarboxylic acid enantiomer showed no activity at human mGlu2 receptors. medwinpublishers.com
Further investigation revealed that neither of the trans-azetidine-2,4-dicarboxylic acid enantiomers had a significant agonistic effect on human mGlu4a receptors. medwinpublishers.com Additionally, when tested on cells expressing human mGlu1b or mGlu5a receptors, both enantiomers were found to be inactive, showing neither agonistic nor antagonistic effects. medwinpublishers.com
While not a dicarboxylic acid, the related compound L-azetidine-2-carboxylic acid is known to be an inhibitor of collagen synthesis. nih.gov This occurs because it is a structural analog of L-proline and can be mistakenly incorporated into proteins, leading to misfolding and destabilization of the collagen triple helix. nih.gov It has been shown to reduce the formation of collagen in the liver.
Derivatives of azetidine (B1206935) have been investigated for their potential to inhibit cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease.
While specific studies on this compound derivatives as cholinesterase inhibitors are not prevalent, research on other azetidine-containing structures has shown activity. For instance, various heterocyclic compounds incorporating the azetidine ring or other similar nitrogen-containing rings have been synthesized and evaluated. A series of piperidinone-based derivatives were synthesized and showed varying levels of inhibitory activity against both AChE and BChE. jmchemsci.com Among these, a derivative with a nitro substituent was the most potent against AChE, while a chlorine-substituted compound was the most effective against BChE. jmchemsci.com
In another study, thiazole (B1198619) derivatives were synthesized and evaluated as cholinesterase inhibitors, with some compounds showing selective inhibition of AChE. nih.gov Furthermore, liquiritigenin (B1674857) derivatives have been designed and synthesized, demonstrating potent AChE inhibitory activity and moderate to weak BChE inhibition. researchgate.net These examples highlight the potential of incorporating azetidine or similar heterocyclic structures into larger molecules to achieve cholinesterase inhibition, though direct data on this compound derivatives in this context remains limited.
Derivatives of azetidine have been identified as inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2), an enzyme involved in the final step of triglyceride synthesis. The inhibition of DGAT2 is a therapeutic target for conditions like metabolic dysfunction-associated steatotic liver disease (MASLD). mdpi.com
In the development of DGAT2 inhibitors, an azetidine-based compound was synthesized as an alternative to a piperidine-containing predecessor to improve metabolic stability. While the azetidine derivative did show lower intrinsic clearance, it was susceptible to cytochrome P450 (CYP)-mediated oxidation. This metabolic process led to the scission of the azetidine ring and the formation of reactive aldehyde and ketone metabolites. Further structural modifications, such as replacing the azetidine substituent with a pyridine (B92270) ring, were successful in mitigating the formation of these reactive metabolites and also resulted in a more potent DGAT2 inhibitor. The optimization of imidazopyridine-based DGAT2 inhibitors also involved modifications to enhance metabolic stability and reduce off-target effects.
Dual inhibition of both DGAT1 and DGAT2 has been explored as a strategy for managing MASLD. Studies in cellular models have shown that combined inhibition can effectively reduce triglyceride synthesis and markers of hepatocellular damage. mdpi.com
Other Biological Activities of this compound Derivatives
Azetidine derivatives have emerged as a promising class of antimicrobial agents, with notable activity against various pathogens.
Antitubercular Activity: A series of azetidine derivatives, termed BGAz, have demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains, with Minimum Inhibitory Concentration (MIC₉₉) values below 10 μM. The mechanism of action for these compounds involves the disruption of cell envelope biogenesis by arresting the late-stage synthesis of mycolic acids. Transcriptomic analysis has confirmed that the mode of action is distinct from existing mycobacterial cell wall inhibitors.
Antibacterial and Antifungal Activity: Other azetidine derivatives have also shown a broad spectrum of biological activities. Azetidin-2-ones, for example, possess antibacterial and antifungal properties. A series of newly synthesized azetidin-2-ones demonstrated significant antibacterial activity against S. aureus, E. coli, and Klebsiella when tested using the disc diffusion method. nih.gov
Antimalarial Activity: Bicyclic azetidine derivatives have been developed as potent antimalarial agents. These compounds target the Plasmodium falciparum phenylalanyl-tRNA synthetase. One such derivative, BRD3914, has shown efficacy in vivo, leading to parasite clearance in mouse models.
The following table summarizes the antimicrobial activities of selected azetidine derivatives.
Table 1: Antimicrobial Activity of Azetidine Derivatives| Derivative Class | Target Organism/Disease | Mechanism of Action | Reference |
|---|---|---|---|
| BGAz series | Mycobacterium tuberculosis (including MDR-TB) | Inhibition of late-stage mycolic acid biosynthesis | |
| Azetidin-2-ones | S. aureus, E. coli, Klebsiella | Not specified | nih.gov |
| Bicyclic azetidines (e.g., BRD3914) | Plasmodium falciparum (Malaria) | Inhibition of phenylalanyl-tRNA synthetase |
The non-protein amino acid L-azetidine-2-carboxylic acid, a related compound, has demonstrated cytotoxic effects and has been evaluated as an antitumor agent. It inhibits the growth of type IV collagen-producing murine mammary cancer cells in vitro with an IC₅₀ value of 7.6 µg/ml. nih.gov Its mechanism involves being misincorporated into proteins in place of proline, leading to protein misfolding and disruption of cellular processes. nih.gov
Furthermore, L-azetidine-2-carboxylic acid has been shown to induce pro-inflammatory and pro-apoptotic responses in BV2 microglial cells. At higher concentrations (>1000 µM), it significantly reduces cell viability and increases the BAX/Bcl2 ratio, indicating an induction of apoptosis. This is accompanied by an increase in the release of nitric oxide and the expression of pro-inflammatory markers such as IL-1β and IL-6.
The following table details the cytotoxic effects of L-azetidine-2-carboxylic acid on different cell lines.
Table 2: Cytotoxic Effects of L-Azetidine-2-carboxylic Acid| Cell Line | Effect | Concentration/IC₅₀ | Reference |
|---|---|---|---|
| 450.1 Murine Mammary Cancer Cells | Growth inhibition | IC₅₀ = 7.6 µg/ml | nih.gov |
| BV2 Microglial Cells | Reduced cell viability, induced apoptosis | > 1000 µM | |
| BV2 Microglial Cells | Increased nitric oxide release and pro-inflammatory markers | > 1000 µM |
Antiviral Activities
A review of available scientific literature reveals a lack of studies specifically investigating the antiviral properties of this compound. While research has been conducted on derivatives, such as substituted phenyl azetidine-2-one sulphonyl derivatives which demonstrated weak antiviral activity against a range of viruses, these findings are not directly applicable to the parent compound. nih.gov Similarly, other research has explored the antimalarial properties of bicyclic azetidines derived from D-azetidine-2-carboxylic acid. acs.orgharvard.edu However, dedicated studies on the direct antiviral effects of this compound itself are not present in the current body of scientific evidence.
Role in Drug Discovery and Medicinal Chemistry
Azetidine-2,4-dicarboxylic Acid as a Scaffold for Drug Design
The rigid azetidine (B1206935) ring system is a valuable scaffold in drug design, offering a means to limit the conformational flexibility of a molecule. enamine.net This reduction in flexibility can lead to a lower entropy loss upon binding to a biological target, potentially resulting in higher binding affinity. enamine.net The predefined spatial arrangement of substituents on the azetidine ring allows for more predictable interactions with receptors and enzymes. enamine.net
This compound, in particular, serves as a versatile starting point for creating diverse chemical libraries. medwinpublishers.com The two carboxylic acid groups at positions 2 and 4 provide convenient handles for introducing a wide range of chemical moieties, enabling the exploration of the chemical space around a biological target. This approach has been instrumental in the development of compounds with tailored pharmacological profiles. For instance, the azetidine framework is present in various natural and synthetic compounds with demonstrated biological activity. medwinpublishers.com
The constrained nature of the this compound scaffold has been exploited in the design of antagonists for the proline receptor, building upon the initial discovery of L-azetidine-2-carboxylic acid's activity at this target. medwinpublishers.com Furthermore, the synthesis of complex azetidine-containing scaffolds is an active area of research, aiming to overcome the challenges associated with the inherent ring strain of the four-membered ring. medwinpublishers.com
Development of Conformationally Restricted Analogs for Receptor Studies
The rigid structure of this compound makes it an excellent template for developing conformationally restricted analogs to probe receptor binding sites. By synthesizing stereoisomers and derivatives of this scaffold, researchers can investigate the specific spatial and electronic requirements for receptor interaction and activation.
One significant area of research has been the development of analogs targeting glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors. For example, stereoisomers of azetidine-2,3-dicarboxylic acid have been synthesized and evaluated as NMDA receptor ligands. nih.govnih.gov These studies revealed that different stereoisomers exhibit varying affinities and efficacies, highlighting the importance of stereochemistry in receptor recognition. nih.govnih.gov
Similarly, enantiomers of trans-azetidine-2,4-dicarboxylic acid have been tested at various human mGlu receptor subtypes. nih.gov These investigations have shown that subtle changes in the stereochemistry of the azetidine ring can lead to significant differences in receptor activity, with some analogs acting as weak agonists at specific subtypes while others are inactive. nih.gov This level of specificity is crucial for designing drugs with fewer off-target effects.
Peptidomimetics and Amino Acid Surrogates
This compound and its derivatives are valuable tools in the design of peptidomimetics and as surrogates for natural amino acids. Peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained amino acid analogs like this compound into peptide sequences can address these limitations by introducing conformational rigidity and resistance to enzymatic degradation.
As a proline analog, L-azetidine-2-carboxylic acid can be incorporated into peptides and proteins, where it can induce significant changes in protein folding and function. medchemexpress.com This property has been explored as a way to modulate protein activity and create novel biomaterials. acs.org The synthesis of peptides containing azetidine-based amino acids allows for the creation of unique secondary structures that can mimic or disrupt natural peptide conformations. acs.org
The use of this compound as a surrogate for other amino acids, such as aspartic acid or glutamate, allows for the exploration of how conformational restriction at these positions affects peptide and protein function. The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids has further expanded the toolbox for creating novel peptidomimetics with diverse side-chain functionalities. acs.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The systematic modification of the this compound scaffold and its derivatives allows for the elucidation of key structural features required for potent and selective interaction with a biological target.
SAR studies on azetidine derivatives have been instrumental in optimizing their activity as, for example, inhibitors of various enzymes or as receptor ligands. By systematically altering the substituents at different positions of the azetidine ring, researchers can map the binding pocket of a target and design more potent and selective compounds.
For instance, in the development of inhibitors for a particular target, various functional groups can be introduced at the C-2 and C-4 positions of the this compound core. The resulting derivatives are then tested for their biological activity. This iterative process of design, synthesis, and testing allows for the identification of the optimal combination of substituents that leads to the desired pharmacological profile. This approach is not unique to azetidines but is a cornerstone of drug discovery, as demonstrated in the development of inhibitors for various targets where systematic modifications lead to improved potency and selectivity.
The following table provides a hypothetical example of how SAR data for this compound derivatives might be presented:
| Compound | R1 Substituent | R2 Substituent | Target Activity (IC50, nM) |
| 1 | H | H | 5000 |
| 2 | CH3 | H | 2500 |
| 3 | H | CH3 | 4000 |
| 4 | Phenyl | H | 500 |
| 5 | H | Phenyl | 1000 |
| 6 | 4-Cl-Phenyl | H | 150 |
| 7 | H | 4-Cl-Phenyl | 600 |
This table is for illustrative purposes and does not represent actual experimental data.
Biosynthesis, Metabolism, and Detoxification Pathways
Natural Occurrence and Distribution in Biological Systems
Azetidine-2-carboxylic acid, a closely related and more extensively studied compound, is found in various plant and microbial species.
Occurrence in Plants (e.g., Liliaceae, Fabaceae, Beta vulgaris)
Azetidine-2-carboxylic acid (AZE) has been identified in a variety of plant families. It is notably present in members of the Liliaceae family, such as lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum). In fact, AZE can constitute a significant portion of the leaf mass in lily of the valley. nih.gov The compound is also found in plants from the Fabaceae (bean) family. wikipedia.org
Furthermore, AZE has been detected in common garden and sugar beets (Beta vulgaris). nih.govwikipedia.orgoup.comasm.orgresearchgate.netnih.govmedchemexpress.com Its presence in beets is of particular interest as it can enter the human food chain, especially through by-products used in livestock feed. nih.gov Research has shown that AZE acts as a mimic of the amino acid proline. nih.govnih.gov
| Plant Family | Plant Species | Common Name | Reference |
|---|---|---|---|
| Liliaceae | Convallaria majalis | Lily of the Valley | nih.govwikipedia.org |
| Liliaceae | Polygonatum | Solomon's Seal | wikipedia.org |
| Liliaceae | Ruscus hypoglossum | Mouse Thorn | colab.ws |
| Liliaceae | Urginea maritima | Sea Squill | colab.ws |
| Fabaceae | Various species within the bean family | wikipedia.org | |
| Amaranthaceae | Beta vulgaris | Garden Beet, Sugar Beet | nih.govwikipedia.orgoup.comasm.orgresearchgate.netnih.gov |
Production by Microorganisms (e.g., Pseudomonas, Streptomyces)
Certain microorganisms are also known to produce azetidine-containing compounds. For instance, Pseudomonas aeruginosa produces azetidomonamides, which are alkaloids containing the azetidine (B1206935) motif. nih.gov The biosynthesis of these compounds involves the production of azetidine-2-carboxylic acid as a building block. nih.gov Additionally, some species of Streptomyces are known to produce AZE, where it is considered an antibiotic. asm.org
Biosynthetic Routes of Azetidine-2-carboxylic Acid
The formation of the strained four-membered ring of azetidine-2-carboxylic acid is a notable biosynthetic feat.
S-Adenosylmethionine (SAM)-Dependent Cyclization (Aze Synthases)
The biosynthesis of azetidine-2-carboxylic acid is catalyzed by enzymes known as AZE synthases. nih.govrepec.org These enzymes utilize S-adenosylmethionine (SAM) as a substrate. The reaction involves an intramolecular 4-exo-tet cyclization of SAM, which results in the formation of the highly strained azetidine ring. nih.govrepec.orgresearchgate.net This enzymatic transformation is a key step in the production of AZE in organisms like Pseudomonas aeruginosa. nih.govacs.org Structural and biochemical analyses have revealed that the cyclization of SAM is aided by a specific substrate conformation and supported by desolvation effects and cation-π interactions within the enzyme's active site. nih.govrepec.org
Methionine Salvage Pathway (Yang Cycle) Linkage
The biosynthesis of AZE is linked to the methionine salvage pathway, also known as the Yang Cycle. acs.orgnih.gov In the synthesis of AZE from SAM, 5'-methylthioadenosine (MTA) is produced as a byproduct. acs.org The Yang Cycle is crucial for recycling this MTA back into methionine. This pathway is not only important for sustaining the production of AZE but also for preventing the accumulation of MTA, which can be detrimental to the cell. acs.org The reconstruction of the Yang Cycle in engineered Escherichia coli has been shown to enhance the production of L-Aze. acs.org
Detoxification and Assimilation Mechanisms in Organisms
Given that azetidine-2-carboxylic acid can be toxic by being mistakenly incorporated into proteins in place of proline, some organisms have developed mechanisms to detoxify and even utilize this compound. nih.gov
In the bacterium Pseudomonas sp. strain A2C, a specific set of genes is responsible for the detoxification and assimilation of AZE as a nitrogen source. nih.gov A key enzyme in this process is L-azetidine-2-carboxylate hydrolase (AC hydrolase), which catalyzes the opening of the azetidine ring to produce 2-hydroxy-4-aminobutyrate. nih.govasm.org This detoxification step is proposed to occur in the periplasm, minimizing the risk to the cell. nih.gov The resulting 2-hydroxy-4-aminobutyrate is then transported into the cytoplasm for further metabolism. nih.govasm.org
Fungi such as Saccharomyces cerevisiae and Aspergillus nidulans also possess detoxification mechanisms. S. cerevisiae is known to detoxify AZE through the acetylation of the carboxylic acid group. nih.govasm.org In Aspergillus nidulans, resistance to AZE toxicity and its utilization as a nitrogen source is mediated by a hydrolase called AzhA, which is a member of the haloacid dehalogenase-like hydrolase (HAD) superfamily. researchgate.net This process is further aided by an acetyltransferase, NgnA. researchgate.net
| Organism | Enzyme/Mechanism | Product of Detoxification | Reference |
|---|---|---|---|
| Pseudomonas sp. strain A2C | L-azetidine-2-carboxylate hydrolase (AC hydrolase) | 2-hydroxy-4-aminobutyrate | nih.govasm.org |
| Saccharomyces cerevisiae | Acetylation of the carboxylic acid group | Acetylated AZE | nih.govasm.org |
| Aspergillus nidulans | AzhA hydrolase and NgnA acetyltransferase | Not specified | researchgate.net |
Enzymatic Hydrolysis of Azetidine Ring (e.g., Azetidine-2-carboxylate Hydrolase)
A primary detoxification strategy in certain bacteria is the enzymatic cleavage of the strained four-membered azetidine ring. This is accomplished by a specific enzyme known as L-azetidine-2-carboxylate hydrolase (A2CH).
This enzyme has been identified and characterized in bacteria such as Pseudomonas sp. strain A2C and Novosphingobium sp. MBES04, which can utilize A2C as a sole source of nitrogen. nih.govrsc.orgasm.org A2CH belongs to the haloacid dehalogenase-like (HAD) superfamily of hydrolases. rsc.orgnih.govasm.org The hydrolysis reaction catalyzed by A2CH opens the azetidine ring of A2C to produce 2-hydroxy-4-aminobutyrate, a non-toxic, open-chain compound that can be further metabolized. nih.govasm.orgasm.org
The catalytic mechanism involves a nucleophilic attack on the C2 carbon of the A2C ring by a conserved aspartate residue in the enzyme's active site. nih.govasm.org This attack forms a covalent ester intermediate and opens the ring. Subsequently, an activated water molecule hydrolyzes this intermediate, releasing the product and regenerating the enzyme. nih.gov Studies on A2CH from Pseudomonas sp. strain A2C revealed that the enzyme is localized to the periplasm. This localization is a key defensive strategy, as it allows the bacterium to detoxify A2C outside the cytoplasm, preventing its interference with protein synthesis. nih.govasm.orgasm.org
| Enzyme | Source Organism | Enzyme Family | Substrate | Product | Cellular Location |
|---|---|---|---|---|---|
| L-azetidine-2-carboxylate hydrolase (A2CH) | Pseudomonas sp. strain A2C | Haloacid dehalogenase-like (HAD) superfamily | L-azetidine-2-carboxylate (A2C) | 2-hydroxy-4-aminobutyrate | Periplasm |
| NsA2CH | Novosphingobium sp. MBES04 | Haloacid dehalogenase-like (HAD) superfamily | L-azetidine-2-carboxylate (A2C) | Not specified | Not specified |
Role of Acetyltransferases in Detoxification
Another significant detoxification pathway, particularly observed in fungi, involves the acetylation of A2C. This modification prevents A2C from being recognized and incorporated by prolyl-tRNA synthetases, thus averting its entry into the protein synthesis machinery.
In the yeast Saccharomyces cerevisiae (specifically the Sigma1278b strain), a novel enzyme called Mpr1p, which belongs to the N-acetyltransferase superfamily, is responsible for A2C resistance. nih.govresearchgate.net Mpr1p specifically acetylates A2C and does not act on L-proline or other proline analogs. nih.gov By acetylating A2C in the cytoplasm, Mpr1p effectively detoxifies the compound. nih.gov
Similarly, the filamentous fungus Aspergillus nidulans employs an acetyltransferase, NgnA, which is an orthologue of Mpr1p, to assist in A2C detoxification. researchgate.net This acetylation mechanism represents a highly conserved strategy for A2C resistance in the fungal kingdom. researchgate.net
| Enzyme | Source Organism | Function | Mechanism |
|---|---|---|---|
| Mpr1p | Saccharomyces cerevisiae Sigma1278b | Confers resistance to A2C | Specifically acetylates A2C in the cytoplasm |
| NgnA | Aspergillus nidulans | Assists in A2C detoxification | Orthologue of Mpr1p, involved in acetylation |
Transporter and Permease Systems
The movement of A2C and its metabolites across cellular membranes is a critical aspect of both its toxicity and the detoxification process. In susceptible organisms, A2C is transported into the cell via proline transporters. nih.gov However, resistant organisms have evolved specialized transport systems to manage A2C and its breakdown products.
In Pseudomonas sp. strain A2C, the detoxification process is compartmentalized. A gene cluster responsible for A2C metabolism includes genes encoding four putative transporters or permeases for γ-amino acids or drugs. nih.govasm.org The proposed model suggests that after A2C is hydrolyzed into 2-hydroxy-4-aminobutyrate in the periplasm, this product is then transported into the cytoplasm by a GABA (gamma-aminobutyric acid) transporter homolog. nih.govasm.org Once in the cytoplasm, it can be safely assimilated into the cell's nitrogen metabolism through the action of an aminotransferase. nih.govnih.gov This coordinated system of periplasmic hydrolysis and specific cytoplasmic transport minimizes the exposure of the cell's protein synthesis machinery to the toxic A2C. nih.gov
Strategies for Azetidine Resistance in Microorganisms
Microorganisms have developed multifaceted strategies to survive in the presence of the toxic proline analog A2C. These resistance mechanisms are crucial for microbes that coexist with A2C-producing plants or for those that can exploit it as a nutrient source.
The primary strategies for A2C resistance include:
Enzymatic Detoxification: As detailed previously, this is a major resistance mechanism. It involves either the hydrolytic cleavage of the azetidine ring by hydrolases like A2CH in bacteria or the acetylation of the compound by acetyltransferases like Mpr1p and NgnA in fungi. asm.orgnih.govresearchgate.net
Compartmentalization and Transport: The strategy used by Pseudomonas sp. strain A2C, where detoxification occurs in the periplasm before the harmless product is transported into the cytoplasm, is a sophisticated form of resistance that prevents intracellular toxicity. nih.govasm.org
Metabolic Assimilation: Some bacteria, such as Pseudomonas sp. strain A2C, not only resist A2C but can also utilize it as their sole source of nitrogen. nih.govasm.org This involves the complete breakdown of the A2C molecule and the incorporation of its nitrogen atom into the cell's metabolic pathways, a process initiated by A2CH. nih.govnih.gov
Alterations in Proline Biosynthesis: In some resistant Chinese hamster lung cell lines, resistance to A2C is associated with an overproduction of proline and an alteration in the proline biosynthetic pathway that is less inhibited by A2C compared to the wild-type cells. nih.gov
These strategies highlight the evolutionary adaptations that allow microorganisms to contend with toxic natural products in their environment. researchgate.net
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Methods for Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for the separation and analysis of azetidine-2,4-dicarboxylic acid and its derivatives from complex reaction mixtures and biological matrices. High-Performance Liquid Chromatography (HPLC) is a frequently utilized method. For instance, analytical HPLC has been used to ascertain the purity of synthesized derivatives like cis-azetidine-2,4-dicarboxylic acid dimethyl ester. google.com In studies involving forced degradation of related azetidine (B1206935) core structures, preparative HPLC was essential for isolating degradation products, which were subsequently identified. researchgate.net The analysis of glutamate (B1630785) and GABA, which are structurally related to this compound, in microdialysis samples is often performed using reverse-phase HPLC with fluorescence detection after pre-column derivatization with o-phtalaldehyde. researchgate.net This highlights HPLC's role in quantifying neuroactive amino acids.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the analysis of volatile derivatives. While direct analysis of the highly polar this compound by GC-MS is challenging, its esterified or otherwise derivatized forms can be analyzed. GC-MS is noted as a robust and specific method for the analysis of compounds like trans-azetidine-2,4-dicarboxylic acid. oecd.org It has been employed to analyze cross-coupling reaction products in the synthesis of related N-acylazetidines.
Table 1: Chromatographic Methods for this compound and Related Compounds
| Technique | Analyte/Compound | Purpose | Detection Method | Reference |
|---|---|---|---|---|
| HPLC | cis-Azetidine-2,4-dicarboxylic acid dimethyl ester | Purity Assessment | UV (254 nm) | google.com |
| Preparative HPLC | Azetidine Degradation Products | Isolation for Characterization | Not Specified | researchgate.net |
| Reverse-Phase HPLC | Glutamate and GABA | Quantification in Microdialysis Samples | Fluorescence | researchgate.net |
| GC-MS | trans-Azetidine-2,4-dicarboxylic acid | Analysis | Mass Spectrometry | oecd.org |
| GC-MS | N-Acylazetidine Cross-Coupling Products | Reaction Monitoring | Mass Spectrometry |
Spectroscopic Techniques in Structural Elucidation of Derivatives
Spectroscopic methods are critical for determining the chemical structure of newly synthesized derivatives of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstones of this process.
¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in a molecule. For example, the ¹H NMR spectrum of cis-azetidine-2,4-dicarboxylic acid in D₂O shows characteristic signals at δ 4.87, 3.19, and 2.60 ppm. google.com Its diester derivatives, such as the dimethyl and di-tert-butyl esters, also exhibit distinct ¹H NMR spectra that confirm their structure. google.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of cis-azetidine-2,4-dicarboxylic acid shows characteristic absorption bands for O-H, N-H, C=O, and other bonds, providing evidence for the carboxylic acid and azetidine ring moieties. google.com Similarly, the IR spectrum of the dimethyl ester derivative shows a strong carbonyl (C=O) stretch at 1740 cm⁻¹, which is indicative of the ester group. google.com
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of compounds. For 2-oxo-azetidine derivatives, mass spectra are recorded to confirm the proposed structures. ajrconline.org
Table 2: Spectroscopic Data for this compound and Derivatives
| Compound | Spectroscopic Technique | Key Data/Observations | Reference |
|---|---|---|---|
| cis-Azetidine-2,4-dicarboxylic acid | ¹H NMR (D₂O) | δ 4.87 (dd, 2H), 3.19 (dt, 1H), 2.60 (dt, 1H) | google.com |
| cis-Azetidine-2,4-dicarboxylic acid | IR (KBr) | 3443, 3158, 1727, 1630, 1563, 1404, 1246 cm⁻¹ | google.com |
| cis-Azetidine-2,4-dicarboxylic acid dimethyl ester | ¹H NMR (CDCl₃) | δ 4.27 (dd, 2H), 3.76 (s, 6H), 2.95 (dt, 1H), 2.60 (dt, 1H) | google.com |
| cis-Azetidine-2,4-dicarboxylic acid dimethyl ester | IR (neat) | 3345, 2955, 1740, 1437, 1231, 1042 cm⁻¹ | google.com |
| 2-Oxo-azetidine derivatives | Mass Spectrometry | Used to confirm proposed structures | ajrconline.org |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of chiral molecules. The structures of numerous azetidine compounds have been established using this technique. researchgate.net
In the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids, X-ray crystallography has been pivotal. rsc.org For instance, when using (S)-1-phenylethylamine as a chiral auxiliary, the absolute configuration of one of the resulting enantiomeric pairs of this compound was unequivocally assigned based on the X-ray crystal structure of a precursor molecule. rsc.orgresearchgate.net This analysis relies on the known absolute configuration of the chiral auxiliary incorporated into the crystal. rsc.orgresearchgate.net The ability to obtain high-quality crystals is a prerequisite for this analysis, and while it provides a static picture, it is an unparalleled tool for confirming stereochemistry. nih.gov
Computational and Theoretical Studies
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for predicting how a ligand, such as an azetidine (B1206935) derivative, might interact with a biological target.
While specific docking studies on azetidine-2,4-dicarboxylic acid are not extensively documented in public literature, research on the closely related isomer, azetidine-2,3-dicarboxylic acid (ADC), provides a clear example of this methodology's application. In-silico docking studies have been performed to understand the binding mode and subtype activity of the four stereoisomers of ADC at NMDA receptors. nih.govnih.gov For these studies, a grid is created around the glutamate (B1630785) binding site in the agonist binding domain (ABD) of the receptor, and the ligands are docked flexibly into this grid. nih.govnih.gov
Subsequent minimization of the best-scoring binding poses, allowing for flexibility in the ligand and receptor side chains, revealed an unusual binding mode for these azetidine-based amino acids. nih.govnih.gov For instance, the L-trans-ADC isomer, which showed the highest potency at the NR1/NR2D NMDA receptor subtype, was predicted to have a unique orientation in the binding site compared to the endogenous ligand, glutamate. nih.govnih.gov Such studies are crucial for rationalizing observed biological activity and for designing new analogs with improved potency and selectivity. This computational approach can be directly applied to this compound to predict its potential interactions with various receptors.
Further studies on other azetidine derivatives, such as azetidin-2-ones, have used molecular docking to predict their affinity for targets like human tubulin, correlating these predictions with observed cytotoxic activity against cancer cell lines. nih.gov
| Compound/Isomer | Receptor Subtype | Potency (EC₅₀ in µM) | Relative Max Response (I/Imax) |
| L-trans-ADC | NR1/NR2A | 470 | 0.38 ± 0.02 |
| NR1/NR2B | 170 | 0.48 ± 0.01 | |
| NR1/NR2C | 95 | 0.73 ± 0.03 | |
| NR1/NR2D | 50 | 0.80 ± 0.01 | |
| D-cis-ADC | NR1/NR2C | 720 | 0.47 ± 0.03 |
| NR1/NR2D | 230 | 0.67 ± 0.01 | |
| Data sourced from electrophysiological characterization of azetidine-2,3-dicarboxylic acid (ADC) isomers at NMDA receptor subtypes expressed in Xenopus oocytes. nih.govnih.gov |
Quantum Mechanical Calculations of Reactivity and Conformation
Quantum mechanical (QM) calculations are used to model the electronic structure and energy of molecules, providing fundamental insights into their stability, conformation, and chemical reactivity. The reactivity of azetidines is significantly influenced by their ring strain, which is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to highly reactive rings like aziridines and cyclobutanes and much higher than that of the more stable five-membered pyrrolidine (B122466) ring. researchgate.netrsc.org QM calculations can precisely quantify this strain and predict how it influences bond lengths, bond angles, and the energy barriers for ring-opening reactions.
QM studies have been employed to elucidate the mechanisms of azetidine ring formation. acs.org For example, calculations on the photoinduced cycloaddition to form azetidine rings have shown that the reaction proceeds through a stepwise mechanism involving a diradical intermediate, with the favorability of azetidine formation over other products being explained by low-barrier exothermic steps. acs.org
Furthermore, QM methods are essential for studying the conformational preferences of the azetidine ring. The four-membered ring is not planar and can exist in puckered conformations. QM calculations can determine the relative energies of these conformers and the energy barriers for interconversion. This is critical because the specific conformation of a molecule like this compound can dictate its ability to fit into a receptor's binding site. Studies on peptides containing azetidine-2-carboxylic acid have used conformational analysis to understand how this rigid, four-membered ring influences the secondary structure of the polypeptide chain. umich.edu
Density Functional Theory (DFT) for Stereoselectivity and Stability
Density Functional Theory (DFT) is a class of quantum mechanical methods that is particularly effective for studying the electronic properties of molecules, making it a valuable tool for predicting stereoselectivity and stability. DFT calculations can determine the relative energies of different stereoisomers and the transition states that connect them, providing a rationale for why one stereoisomer is formed preferentially in a chemical reaction. nih.gov
Studies on the lithiation of N-Boc-azetidines have used DFT calculations to support experimental findings, suggesting the involvement of equilibrating, configurationally labile lithiated intermediates. nih.gov By modeling the energies of the different diastereomeric lithiated species, researchers could rationalize the observed stereochemical outcomes. nih.gov
DFT is also used to analyze a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's stability and reactivity. For instance, in a study on pyridine (B92270) dicarboxylic acid isomers, DFT was used to calculate quantum chemical parameters like electronegativity, hardness, and the fraction of electrons transferred (ΔN). electrochemsci.org These parameters help predict the molecule's tendency to donate or accept electrons, which is crucial for understanding its interactions and stability. electrochemsci.org A similar DFT analysis of this compound would reveal how the two carboxylic acid groups influence the electronic properties and stability of the strained four-membered ring. Researchers have also used DFT cluster models to investigate the reaction mechanism of enzymes that synthesize azetidine rings. researchgate.net
Prediction of Biological Activity through Computational Models
For azetidine derivatives, such models can screen for a wide range of potential activities. Computer programs like PASS (Prediction of Activity Spectra for Substances) use the structure of a compound to predict thousands of potential biological activities, including pharmacological effects and mechanisms of action, based on structure-activity relationships derived from a large database of known active compounds. bmc-rm.orgbmc-rm.org
The docking studies on azetidine-2,3-dicarboxylic acid at NMDA receptors are a specific form of computational prediction. nih.govnih.gov The results, which predicted that the L-trans isomer would be the most potent agonist at the NR1/NR2D subtype, were confirmed by subsequent electrophysiological experiments, demonstrating the predictive power of the model. nih.govnih.gov Similarly, docking of azetidin-2-one (B1220530) derivatives into the colchicine (B1669291) binding site of tubulin led to the identification of compounds with significant anticancer activity, which was then verified by in vitro cell-based assays. nih.gov These examples highlight how computational models serve as a critical first step in the drug discovery pipeline, allowing for the prioritization of compounds like this compound for synthesis and experimental testing.
Emerging Applications and Future Research Directions
Beyond Medicinal Chemistry
The application of Azetidine-2,4-dicarboxylic acid and its derivatives is expanding into materials science and catalysis, leveraging its rigid structure and chirality.
Optically active this compound has been synthesized and explored for its potential as a chiral auxiliary and a component of chiral catalysts in asymmetric synthesis. An enantiomeric pair of these dicarboxylic acids has been successfully synthesized using (S)-1-phenylethylamine, which serves as both a chiral auxiliary and the nitrogen atom donor for the azetidine (B1206935) ring. rsc.orgcapes.gov.br The absolute configuration of one of the enantiomers was confirmed through X-ray structure analysis. rsc.orgcapes.gov.br
Derivatives of this core structure, specifically C₂-symmetric 2,4-disubstituted azetidines, have been developed as effective chiral ligands. researchgate.net Research has shown their successful application in the asymmetric addition of diethylzinc (B1219324) to aldehydes, demonstrating their capability to induce stereoselectivity. researchgate.net Furthermore, a series of single enantiomer, 2,4-cis-disubstituted amino azetidines have been synthesized and utilized as ligands for copper-catalyzed Henry (nitroaldol) reactions. nih.gov These ligands proved highly effective, particularly with alkyl aldehydes, achieving excellent enantiomeric excess (>99% e.e.) in the products. nih.gov The success in these reactions highlights the potential of the rigid azetidine framework to create a well-defined chiral environment for catalysis. researchgate.netnih.gov
| Derivative Type | Catalytic Reaction | Metal | Key Finding | Reference |
|---|---|---|---|---|
| C₂-symmetric 2,4-disubstituted azetidines | Addition of diethylzinc to aldehydes | Zinc | Successfully used as stereoselective catalytic ligands. | researchgate.net |
| 2,4-cis-disubstituted amino azetidines | Henry (nitroaldol) reaction | Copper | High enantiomeric excess (>99% e.e.) achieved for products from alkyl aldehydes. | nih.gov |
| Enantiomeric pair of azetidine-2,4-dicarboxylic acids | Asymmetric alkylation of propionamides | N/A (used as chiral auxiliary) | Demonstrated utility as a chiral auxiliary in synthesis. | rsc.orgcapes.gov.br |
While the polymerization of azetidine and its simpler derivatives like L-azetidine-2-carboxylic acid has been investigated to create materials such as poly(propylenimine) and polypeptides, there is currently a lack of available scientific literature specifically detailing the application of this compound as a monomer or functional component in polymer science. acs.org Its bifunctional nature, with two carboxylic acid groups, suggests theoretical potential as a cross-linking agent or a monomer in the synthesis of specialized polyamides or polyesters, though this remains an unexplored area of research.
Strategies for Enhanced Bioproduction
Research into the biosynthesis of azetidine-containing compounds has primarily centered on L-azetidine-2-carboxylic acid (Aze). nih.govacs.org The biosynthetic pathway for Aze has been identified in certain bacteria, where L-Aze synthase, encoded by the azeJ gene, catalyzes its formation from S-adenosyl-L-methionine (SAM). nih.govacs.orgnih.gov However, current research has not identified a natural biosynthetic pathway for this compound, and consequently, there are no established strategies for its enhanced bioproduction. Future work in synthetic biology could potentially engineer novel pathways for its creation in microbial hosts, but this remains a prospective field of study.
Genetic Engineering for Modulating this compound Pathways
Consistent with the lack of known biosynthetic routes, there is no information available on genetic engineering efforts to modulate pathways for this compound. The focus of genetic and metabolic engineering in this compound family has been on the production or detoxification of L-azetidine-2-carboxylic acid. acs.orgnih.gov Engineering microbial strains to produce this compound would first require the discovery or design of enzymes capable of forming the 2,4-disubstituted azetidine ring, which presents a significant scientific challenge.
Addressing Challenges in Synthesis and Functionalization
The synthesis of azetidines is inherently challenging due to the significant ring strain of the four-membered heterocycle, which makes them more difficult to prepare compared to five- or six-membered rings like pyrrolidine (B122466). researchwithrutgers.comresearchgate.netrsc.org General synthetic methods often suffer from low yields or require harsh conditions that are not compatible with diverse functional groups. researchgate.net
Despite these difficulties, a specific method for producing optically active this compound has been successfully developed. This synthesis utilizes (S)-1-phenylethylamine as a chiral starting material that acts as both a source of chirality and the ring's nitrogen atom. rsc.orgcapes.gov.br This approach provides access to an enantiomeric pair of the target compound. rsc.orgcapes.gov.br However, challenges remain in developing more general, scalable, and efficient methods for the synthesis and subsequent functionalization of the this compound core. acs.org The presence of two carboxylic acid groups adds a layer of complexity regarding selective protection and derivatization, which is a critical hurdle for its broader application. acs.org
Further Exploration of Biological Roles and Toxicity Mechanisms
The biological roles and toxicity of the related proline analogue, L-azetidine-2-carboxylic acid (Aze), are well-documented. wikipedia.orgresearchgate.netresearchgate.netoup.com Aze is known to be toxic because it can be mistakenly incorporated into proteins in place of proline, leading to misfolded proteins, cellular stress, and a range of deleterious effects in various organisms. wikipedia.orgresearchgate.netnih.gov
In stark contrast, there is a significant gap in the scientific literature regarding the biological roles and potential toxicity of this compound. Its structural difference from proline is more pronounced than that of Aze, due to the additional carboxylic acid group. This makes it less likely to be a substrate for prolyl-tRNA synthetase and subsequently misincorporated into proteins. However, its potential to interact with other biological targets, such as receptors or enzymes that bind dicarboxylic acids, remains completely unexplored. Future research is needed to investigate its metabolic fate, potential for bioactivity, and any associated toxicity mechanisms.
Development of Novel Azetidine-Based Molecules
The unique structural features of the azetidine ring, characterized by its significant ring strain of approximately 25.4 kcal/mol, render it a valuable motif in the synthesis of innovative molecules. rsc.orgresearchgate.net This inherent strain, while making the ring more stable and easier to handle than aziridines, provides a driving force for unique chemical reactivity that can be harnessed for diverse applications. rsc.orgresearchgate.net The development of novel azetidine-based molecules is a burgeoning area of research, with significant potential in medicinal chemistry, organic synthesis, and materials science. rsc.orgrsc.orgmedwinpublishers.com
Recent advancements have focused on leveraging the azetidine scaffold to create compounds with tailored biological activities. The rigid framework of azetidine allows for the creation of conformationally restricted analogues of bioactive molecules, leading to enhanced potency and selectivity. researchgate.net Researchers are actively exploring the synthesis of functionalized azetidines through various strategies, including cycloaddition reactions, C-H activation, and ring-expansion or contraction rearrangements. rsc.orgmagtech.com.cn
One promising avenue of research involves the use of azetidine-2-carboxylic acid and its derivatives as chiral auxiliaries and building blocks in asymmetric synthesis. capes.gov.br For instance, (S)-1-Phenylethylamine has been successfully employed as a chiral auxiliary for the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. capes.gov.br Furthermore, the development of stereospecific C(sp³)–H arylation of azetidines has opened up new possibilities for creating stereochemically defined and synthetically useful building blocks for drug discovery. acs.org This methodology has been instrumental in the efficient synthesis of complex molecules with potential therapeutic applications, such as the antimalarial agent BRD3914. acs.orgharvard.edu
The exploration of azetidine-based scaffolds for central nervous system (CNS)-focused libraries is another active area of investigation. nih.govacs.org By designing and synthesizing diverse collections of azetidine-containing compounds with optimized physicochemical properties, researchers aim to identify novel lead compounds for CNS targets. nih.govacs.org
Moreover, the incorporation of the azetidine motif into peptide structures has shown to induce specific secondary structures, such as γ-turns, highlighting their potential as foldamer elements in protein engineering. The development of new synthetic routes to access a variety of 2-azetidinylcarboxylic acids is paving the way for the creation of small peptide chains with unique architectures and potentially novel biological functions.
Recent research has also focused on the development of potent and selective inhibitors of various biological targets by utilizing the azetidine scaffold. For example, novel (R)-azetidine-2-carboxamide analogues have been developed as sub-micromolar inhibitors of STAT3, a key protein involved in cancer progression. nih.govacs.org These compounds have demonstrated significant inhibitory potency and selectivity over other STAT proteins. nih.govacs.org Further modifications have led to analogues with improved cell permeability and in vivo efficacy in preclinical cancer models. acs.orgnih.gov
The following table provides a summary of selected novel azetidine-based molecules and their reported biological activities:
| Compound/Analogue | Target/Activity | Key Findings |
| (R)-azetidine-2-carboxamides (e.g., 5a, 5o, 8i) | STAT3 Inhibition | Sub-micromolar inhibitory potency (IC50 values of 0.34–0.55 μM) against STAT3 DNA-binding activity. nih.govacs.org |
| Azetidine-based STAT3 inhibitors (e.g., 7g, 9k) | STAT3 Inhibition | High-affinity binding to STAT3 (KD of 880 nM and 960 nM, respectively) and inhibition of cancer cell growth. acs.org |
| Bicyclic Azetidines (e.g., BRD3914) | Antimalarial | In vivo efficacy in a P. falciparum-infected mouse model, leading to a durable cure. harvard.edu |
| L-trans-azetidine-2,3-dicarboxylic acid (L-trans-ADC) | NMDA Receptor Agonist | Highest agonist potency at the NR1/NR2D subtype of NMDA receptors. nih.govnih.gov |
| (2S,4S)-azetidine-2,4-dicarboxylic acid | mGlu2 Receptor Agonist | Weak agonist at human mGlu2 receptors. nih.gov |
| L-azetidine-2-carboxylic acid (l-Aze) | Antifungal | Curative and eradicative activity against Podosphaera xanthii, the causal agent of cucurbits powdery mildew. nih.gov |
The continued exploration of the chemical space around the azetidine core holds immense promise for the discovery of new chemical entities with diverse therapeutic applications. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the expansion of the diversity of functionalized azetidine building blocks, and the systematic evaluation of these novel molecules in a wide range of biological assays.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling azetidine-2,4-dicarboxylic acid in laboratory settings?
- Methodological Answer : Prioritize minimizing dust generation, as inhalation or dermal exposure can cause respiratory and skin irritation . Use personal protective equipment (PPE), including NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Ensure proper ventilation (e.g., fume hoods) during synthesis or handling. Storage should adhere to guidelines for non-reactive, non-flammable compounds, with containers sealed in cool, dry conditions . Toxicity data indicate no carcinogenicity, but chronic effects remain understudied; implement regular exposure monitoring .
Q. How can researchers synthesize this compound, and what are its key physicochemical properties?
- Methodological Answer : While direct synthesis protocols are not detailed in the evidence, related dicarboxylic acids (e.g., thiazolidine-2,4-dicarboxylic acid) are synthesized via condensation reactions (e.g., glyoxylic acid with cysteine derivatives) . For this compound, analogous methods may involve cyclization of amino dicarboxylic precursors. Key properties include:
- Solubility : Poor aqueous solubility, requiring polar aprotic solvents (e.g., DMSO) for dissolution .
- Stability : Stable at room temperature but incompatible with strong oxidizers; avoid high temperatures to prevent decomposition .
- Stereochemistry : Both cis- and trans-isomers exist, with distinct biological activities (e.g., cis-isomer acts as an NMDA receptor modulator, trans-isomer targets metabotropic receptors) .
Q. What preliminary assays are recommended to assess this compound’s biological activity?
- Methodological Answer : Use in vitro functional assays:
- Calcium Influx Assays : Measure NMDA receptor activation in cerebellar granule cells via <sup>45</sup>Ca<sup>2+</sup> uptake, with glutamate co-application to test potentiation .
- Radioligand Binding : Employ [<sup>3</sup>H]MK-801 binding to quantify NMDA receptor affinity .
- Metabotropic Receptor Screening : Test IP hydrolysis in transfected HEK293 cells (e.g., mGluR1 vs. other subtypes) to differentiate receptor specificity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its receptor selectivity and functional outcomes?
- Methodological Answer : The cis-isomer (10f) enhances NMDA receptor-mediated <sup>45</sup>Ca<sup>2+</sup> uptake at concentrations >50 µM, acting as a glutamate-like agonist, while lower concentrations (<50 µM) show modulatory effects . In contrast, the trans-isomer (t-ADA) activates metabotropic receptors (e.g., mGluR subtypes distinct from mGluR1) without affecting IP hydrolysis in mGluR1-transfected cells . To resolve isomer-specific effects:
- Use chiral chromatography to isolate isomers.
- Compare dose-response curves in NMDA vs. mGluR-selective assays.
- Apply patch-clamp electrophysiology to isolate ionotropic vs. metabotropic currents.
Q. What experimental strategies address contradictions in reported dual agonist/modulator actions of this compound?
- Methodological Answer : Discrepancies arise from concentration-dependent effects and receptor subtype variability. To clarify:
- Concentration Gradients : Test across a broad range (nM to mM) in functional assays .
- Receptor Knockdown Models : Use siRNA or CRISPR to silence specific NMDA or mGluR subunits and assess activity loss.
- Computational Docking : Model ligand-receptor interactions (e.g., NMDA GluN2A vs. GluN2B subunits) to predict binding affinities.
Q. How can this compound be utilized to study microbial acid resistance mechanisms?
- Methodological Answer : this compound inhibits glutamate-dependent acid resistance (Gad) systems in bacteria (e.g., Escherichia coli) by mimicking glutamate and disrupting pH homeostasis . Methodological steps:
- Growth Assays : Culture bacteria (e.g., Shigella flexneri) in acidic media (pH 2.5–3.0) with/without this compound (1–10 mM).
- Survival Quantification : Compare colony-forming units (CFUs) after 1–2 hours.
- Gad Enzyme Inhibition : Measure GadB decarboxylase activity via pH-stat titration in lysates treated with the compound .
Q. What advanced techniques differentiate this compound’s effects on neurotransmitter release vs. reuptake in neural systems?
- Methodological Answer : Use brain slice preparations with evoked neurotransmitter release protocols:
- High-Performance Liquid Chromatography (HPLC) : Quantify extracellular glutamate/GABA levels after this compound application .
- Reuptake Inhibition Controls : Co-apply reuptake blockers (e.g., L-trans-PDC for glutamate, nipecotic acid for GABA) to isolate release effects .
- Electrophysiology : Record postsynaptic currents (e.g., NMDA-mediated EPSCs) to distinguish presynaptic vs. postsynaptic actions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
